4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE
Description
4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE is a substituted propiophenone derivative featuring a cyano group (-CN) at the 4' position of the benzoyl ring and a 4-fluorophenyl group at the 3-position of the propanone chain. This compound belongs to a class of aromatic ketones with diverse applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents (cyano and fluorine), which modulate reactivity and physical properties. Its molecular formula is C₁₆H₁₂FNO, with a molecular weight of 253.28 g/mol.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFRAJGWCPIUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618720 | |
| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141892-93-5 | |
| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE typically involves the reaction of 4-fluorobenzaldehyde with propanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with benzonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[3-(4-Fluorophenyl)propanoyl]benzoic acid.
Reduction: Formation of 4-[3-(4-Fluorophenyl)propanoyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (EWGs): The cyano group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, bromine in 4'-BROMO-3-(4-CYANOPHENYL)PROPIOPHENONE introduces steric bulk and polarizability, altering reaction pathways . Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, as seen in 4'-CHLORO-3-(3-FLUOROPHENYL)PROPIOPHENONE, which may exhibit slower reaction kinetics in SN2 mechanisms .
Physicochemical Properties Lipophilicity: Fluorinated derivatives (e.g., 2',4'-DIFLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE) exhibit higher logP values compared to non-fluorinated analogs, enhancing membrane permeability . Thermal Stability: The methoxy group in 3',4'-DIFLUORO-3-(4-METHOXYPHENYL)PROPIOPHENONE lowers melting points due to reduced crystallinity, whereas cyano groups improve thermal stability via dipole interactions .
Applications Pharmaceuticals: this compound is a key intermediate in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity . Materials Science: Brominated analogs like 4'-BROMO-3-(4-CYANOPHENYL)PROPIOPHENONE are precursors for organic semiconductors due to their electron-deficient aromatic systems .
Table 2: Crystallographic and Conformational Comparisons
- Structural Insights: The 4-fluorophenyl group in this compound induces nonplanar geometry due to steric clashes with adjacent substituents, as observed in analogous metalloporphyrins . This distortion impacts packing efficiency and solubility.
Biological Activity
4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FNO, with a molecular weight of approximately 273.3 g/mol. The compound features a cyano group and a fluorophenyl substituent, which are critical for its biological interactions.
Research indicates that this compound interacts with various biological targets, particularly in the modulation of neurotransmitter systems. Its halogenated structure enhances binding affinity to specific receptors and enzymes, potentially influencing pathways related to pain modulation and neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma cells (U-87) and triple-negative breast cancer cells (MDA-MB-231), suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human Glioblastoma (U-87) | 5.2 | |
| Triple-Negative Breast (MDA-MB-231) | 7.8 |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Neuropharmacological Effects : Another investigation focused on the compound's ability to modulate neurotransmitter release. It was found to enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Toxicological Profile
Preliminary toxicological assessments indicate that while this compound shows promising therapeutic effects, it also exhibits cytotoxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE, and how do reaction conditions influence yield?
The synthesis of halogenated aromatic ketones like this compound often involves Friedel-Crafts acylation or halogenation reactions . For example, analogous compounds (e.g., brominated derivatives) are synthesized via α-bromination using agents like N-bromosuccinimide (NBS) with catalysts such as AlCl₃ in anhydrous solvents (e.g., carbon disulfide) . Key parameters include:
- Temperature control : Excess heat may lead to side reactions (e.g., hydrolysis of intermediates).
- Catalyst stoichiometry : Overuse of Lewis acids like AlCl₃ can complicate purification.
- Solvent selection : Polar aprotic solvents enhance electrophilic substitution.
Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution positions (e.g., ¹H NMR for fluorophenyl group integration and ¹³C NMR for carbonyl resonance at ~190–200 ppm) .
- IR spectroscopy : Validate the C≡N stretch (~2240 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., C₁₆H₁₁FNO = 264.27 g/mol) via high-resolution MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions may arise from tautomerism , solvent effects , or impurities . Mitigation strategies include:
- 2D NMR (e.g., HSQC, HMBC) to map connectivity between fluorophenyl and cyano groups .
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in propiophenone derivatives) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .
Q. How do electronic effects of the cyano and fluorophenyl groups influence reactivity in cross-coupling reactions?
The cyano group is a strong electron-withdrawing group (EWG), activating the ketone toward nucleophilic attack, while the 4-fluorophenyl group exerts moderate EW effects. Comparative studies on halogenated analogs (e.g., bromo or chloro derivatives) show:
- Suzuki-Miyaura coupling : The cyano group stabilizes transition states, enhancing coupling efficiency at the α-position .
- Reduction reactions : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the cyano group .
Q. What experimental designs are recommended to assess the compound’s biological activity while minimizing false positives?
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ values in cytotoxicity studies .
- Control experiments : Include structurally similar analogs (e.g., 4'-Chloro-3-(4-fluorophenyl)propiophenone) to isolate substituent-specific effects .
- Metabolic stability tests : Incubate with liver microsomes to evaluate cytochrome P450 interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Potential causes include:
- Purity variability : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time). For example, cytotoxicity in U-87 glioblastoma cells varies with passage number .
- Solubility limits : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Propiophenones
| Compound | Substituents | Key Reactivity Observations | Reference |
|---|---|---|---|
| 4'-Bromo analog | Br, F | High Suzuki coupling yield (85%) | |
| 4'-Chloro analog | Cl, F | Moderate nucleophilic substitution | |
| 4'-CYANO-3-(4-FLUOROPHENYL) | CN, F | Enhanced ketone reduction selectivity |
Q. Table 2. Spectral Data Benchmarks
| Technique | Expected Signal for Target Compound | Confirmation Criteria |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H), δ 3.2–3.5 (CH₂) | Integration matches C₁₆H₁₁FNO |
| IR | 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) | No overlapping peaks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
